molecular formula C11H9NO4 B556249 N-(Benzoyloxy)succinimide CAS No. 23405-15-4

N-(Benzoyloxy)succinimide

Cat. No. B556249
CAS RN: 23405-15-4
M. Wt: 219.19 g/mol
InChI Key: BVUOEDOMUOJKOY-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)succinimide is a chemical compound with the molecular formula C11H9NO4 . It is also known by other names such as N-benzoyloxy succinimide, BZ-OSU, N-succinimidyl benzoate, benzoic acid N-hydroxysuccinimide ester, and 1-benzoyloxy-2,5-pyrrolidinedione .


Synthesis Analysis

The synthesis of N-(Benzoyloxy)succinimide involves the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride . The reaction is one of the key synthetic steps in the synthesis of enantiomers of cyclic methionine analogs .


Molecular Structure Analysis

The molecular weight of N-(Benzoyloxy)succinimide is 219.196 g/mol . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) benzoate . The SMILES string representation is C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2 .


Chemical Reactions Analysis

N-(Benzoyloxy)succinimide is a common reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of enantiomers of cyclic methionine analogs .


Physical And Chemical Properties Analysis

N-(Benzoyloxy)succinimide is a solid substance with a melting point of 136-138 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Reactivity : N-acyl succinimides, such as N-benzoyl succinimide, are effective in acylating primary and secondary amines, as well as aromatic amines. This property is valuable in the synthesis of various organic compounds (Goodman et al., 2013).

  • Model Compounds for Polyimides : N-(hydroxyphenyl) succinimides, similar in structure to N-(Benzoyloxy)succinimide, are used as model compounds for studying the reactions of polyimides with hexamethylenetetramine, which is significant in polymer chemistry (Caulfield et al., 1998).

  • Inhibitors of Proteases : Derivatives of N-(Benzoyloxy)succinimide, like 3-Benzyl-N-(methanesulfonyloxy) succinimide, have been found to inactivate certain proteases such as human leukocyte elastase and alpha-chymotrypsin, indicating their potential as biochemical tools or therapeutic agents (Groutas et al., 1986).

  • Solid-Phase Synthesis : N-aryl succinimides, which include compounds related to N-(Benzoyloxy)succinimide, have been synthesized using a solid-phase strategy, demonstrating the adaptability of these compounds in various synthetic methods (Rad‐Moghadam & Kheyrkhah, 2009).

  • Quantitative Analysis in Mass Spectrometry : Benzoyloxysuccinimide has been used for the quantitative analysis of peptides and proteins in combination with mass spectrometry. This highlights its utility in biochemical analysis and proteomics (Zabet-Moghaddam et al., 2011).

  • In Bioorganic Chemistry : Research on succinimide derivatives, which includes N-(Benzoyloxy)succinimide, shows that these compounds have various medicinal properties such as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. This broad range of biological activities makes them significant in drug discovery and medicinal chemistry (Zhao et al., 2020).

Safety And Hazards

N-(Benzoyloxy)succinimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUOEDOMUOJKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352011
Record name BZ-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzoyloxy)succinimide

CAS RN

23405-15-4
Record name BZ-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
LB Boll, RT Raines - ChemBioChem, 2022 - Wiley Online Library
The S‐alkylation of Cys residues with a maleimide and the N ϵ ‐acylation of Lys residues with an N‐hydroxysuccinimide (NHS) ester are common methods for bioconjugation. Using …
JR Deng, NCH Lai, KKY Kung, B Yang… - Communications …, 2020 - nature.com
Selective modification of the N-terminus of peptides and proteins is a promising strategy for single site modification methods. Here we report N-terminal selective modification of …
Number of citations: 33 www.nature.com
CY Lim, NA Owens, RD Wampler, Y Ying, JH Granger… - Langmuir, 2014 - ACS Publications
N-Hydroxysuccinimide (NHS) ester terminal groups are commonly used to covalently couple amine-containing biomolecules (eg, proteins and peptides) to surfaces via amide linkages. …
Number of citations: 128 pubs.acs.org
E Cló, O Blixt, KJ Jensen - 2010 - Wiley Online Library
Glycobiology has made very significant progress in the past decades. However, further progress will significantly depend on the establishment of novel methods for miniaturized, high‐…
T You, M Zhang, J Chen, H Liu, Y Xia - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
With a commercially available ruthenium(II) catalyst and a mixture of HCOOH/NEt3 as the hydride source under an air atmosphere, a convenient method for the reductive cleavage of N–…
Number of citations: 8 pubs.rsc.org
PR Jefferies, PJ Gengo, MJ Watson… - Journal of medicinal …, 1996 - ACS Publications
Ryanodine (1) and dehydroryanodine (2) are equipotent probes for the ryanodine receptor (ryr) of calcium release channels and differ only in 9 eq -methyl for 1 and 9,21-methylene for 2…
Number of citations: 17 pubs.acs.org
M Noestheden, Q Hu, AM Tonary, LL Tay… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Raman and coherent anti-Stokes Raman scattering (CARS) microscopies have the potential to aid in detailed longitudinal studies of RNA localization. Here, we evaluate the use of …
Number of citations: 15 pubs.rsc.org
SB Huang, JS Nelson, DD Weller - The Journal of Organic …, 1991 - ACS Publications
7b gave complex mixtures of products. To avoid the competing reaction atcytosine during lactam activation, we turned to amidines for protection of the base amino group, a moiety …
Number of citations: 53 pubs.acs.org
AH Johnston - 2007 - eprints.soton.ac.uk
The work reported in this thesis details two novel approaches towards the use of poly(amidoamine) (PAMAM) dendrimers for medicinal applications. The introduction contains a brief …
Number of citations: 2 eprints.soton.ac.uk
K Inumata, H Kotake - Bull. Chem. Soc. Jpn, 1984 - jlc.jst.go.jp
l-pyridyl)-l,2-benzisothiazole 1,1-Dioxide. Synthesis Page 1 March, 1984] © 1984 The Chemical Society of Japan Bull. Chem. Soc. Jpn., 57, 781—786 (1984) 781 A New and Effective …
Number of citations: 0 jlc.jst.go.jp

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